molecular formula C9H20N2 B2632859 1-Isobutyl-1,4-diazepane CAS No. 59039-62-2

1-Isobutyl-1,4-diazepane

Cat. No.: B2632859
CAS No.: 59039-62-2
M. Wt: 156.273
InChI Key: JYVUQGFHFSVKFX-UHFFFAOYSA-N
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Description

Significance within Contemporary Diazepane Chemistry Research

The 1,4-diazepane core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of an isobutyl group at the N-1 position, creating 1-isobutyl-1,4-diazepane, modulates the compound's physicochemical properties, such as lipophilicity and steric bulk. These modifications can significantly influence its binding affinity to biological targets and its pharmacokinetic profile.

Recent studies have highlighted the utility of the N-isobutyl-1,4-diazepane moiety in the design of enzyme inhibitors. For instance, a derivative, 4-(4-Bromo-2-ethylbenzyl)-1-(5-chloronicotinoyl)-N-isobutyl-1,4-diazepane-5-carboxamide, has been synthesized and investigated as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov This underscores the contemporary relevance of this specific N-alkylated diazepane in the quest for new antiviral agents.

Historical Trajectories of Diazepane Research and the Emergence of N-Alkyl Derivatives

Research into diazepanes dates back several decades, with early interest largely focused on the synthesis and pharmacological evaluation of benzodiazepines, a class of psychoactive drugs. Over time, the focus has expanded to include a wider array of diazepine (B8756704) structures, including the saturated 1,4-diazepane ring system.

The exploration of N-alkyl derivatives represents a logical progression in diazepane research, aimed at diversifying the chemical space and fine-tuning biological activity. The alkylation of the nitrogen atoms of the diazepane ring allows for the introduction of various functional groups, which can interact with specific pockets in target proteins. A patent for the production of 1,4-diazepane derivatives for the treatment of cerebrovascular disorders includes the isobutyl group as one of the possible C1-4 alkyl substituents. google.com This indicates an early recognition of the potential of such N-alkylated structures in drug discovery.

Scope of Current Academic Inquiry for this compound Systems

Current academic research on this compound and its analogs is primarily centered on medicinal chemistry applications. Key areas of investigation include:

Enzyme Inhibition: As mentioned, the isobutyl-diazepane scaffold is being explored for the development of inhibitors for viral proteases like SARS-CoV-2 Mpro. nih.gov

Receptor Ligands: The solid-phase synthesis of chiral 1,2,4-trisubstituted 1,4-diazepanes has been developed, where an isobutyl moiety was incorporated. These compounds have shown high affinity for σ1 receptors, which are implicated in a variety of neurological disorders. nih.gov

Scaffold for Combinatorial Chemistry: The 1,4-diazepane ring is a versatile scaffold for the creation of compound libraries for high-throughput screening. The synthesis of 1,4-diazepane-2-ones as novel inhibitors of LFA-1, an important target for inflammatory diseases, demonstrates the utility of this ring system in generating diverse molecular architectures. doi.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylpropyl)-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(2)8-11-6-3-4-10-5-7-11/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVUQGFHFSVKFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59039-62-2
Record name 1-(2-methylpropyl)-1,4-diazepane
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Synthetic Strategies and Methodologies for 1 Isobutyl 1,4 Diazepane and Its Structural Analogues

Direct Synthesis of the 1-Isobutyl-1,4-Diazepane Core

The direct synthesis of the this compound core can be achieved through several strategic routes, primarily involving the formation of the diazepane ring followed by or concurrent with the introduction of the isobutyl substituent.

Ring Closure Approaches to the Diazepane Scaffold

The construction of the seven-membered 1,4-diazepane ring is a critical step and can be accomplished through both intramolecular and intermolecular cyclization strategies.

Intramolecular cyclization is a powerful method for forming the 1,4-diazepane ring, often proceeding with high efficiency due to the proximity of the reacting functional groups. A common strategy involves the cyclization of a linear precursor containing two nitrogen nucleophiles separated by an appropriate carbon chain. For instance, palladium-catalyzed intramolecular cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates has been shown to produce substituted 1,4-benzodiazepines, a related class of compounds. mdpi.com This type of reaction, where two nitrogen nucleophiles are present in the substrate, provides a template for forming the diazepine (B8756704) ring. mdpi.com Another approach is the intramolecular Fukuyama–Mitsunobu cyclization of an N-nosyl diamino alcohol, which has been successfully used to construct chiral 1,4-diazepane intermediates. thieme-connect.com Furthermore, intramolecular reductive cyclization of a chiral 2,3-diaminopropionic ester derivative has been employed to synthesize a chiral 6-benzyloxycarbonylaminohexahydro-1H-1,4-diazepine with high optical purity. rsc.org A domino process involving the in situ generation of an aza-Nazarov reagent followed by intramolecular aza-Michael cyclization also provides a route to 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.org

Intramolecular Cyclization Method Key Precursor Resulting Product Reference
Palladium-Catalyzed CyclizationN-Tosyl-Disubstituted 2-Aminobenzylamines and Propargylic CarbonatesSubstituted 1,4-Benzodiazepines mdpi.com
Fukuyama–Mitsunobu CyclizationN-Nosyl Diamino AlcoholChiral 1,4-Diazepane Intermediate thieme-connect.com
Intramolecular Reductive CyclizationChiral 2,3-Diaminopropionic Ester DerivativeChiral 6-Benzyloxycarbonylaminohexahydro-1H-1,4-diazepine rsc.org
Domino Process (Aza-Nazarov/Aza-Michael)1,2-Diamines and Alkyl 3-Oxohex-5-enoates1,4-Diazepanes acs.org

Intermolecular cyclization strategies typically involve the reaction of two different molecules to form the diazepine ring. A notable example is the amphoteric diamination strategy, which unites 1,3-diamine derivatives with electron-deficient allenes in a formal [5+2] cyclization to produce 1,4-diazepanes in a single step under mild conditions. d-nb.info This method has been shown to be scalable and tolerates a variety of functional groups. d-nb.info Another approach involves a multicomponent Ugi-4CR followed by deprotection and intramolecular cyclization to access diverse 1,4-benzodiazepine (B1214927) scaffolds. nih.gov The condensation of o-phenylenediamines with ketones, catalyzed by a solid acid like Amberlyst-15®, can also be used to form 1,5-benzodiazepine derivatives. researchgate.net Additionally, the reaction of o-phenylenediamine (B120857) with substituted o-chlorobenzaldehyde in the presence of potassium persulfate as an oxidant provides an eco-friendly route to dibenzo[b,e] acs.orgd-nb.infodiazepine derivatives. researchgate.netgurukuljournal.com

Intermolecular Cyclization Method Reactants Key Features Reference
Amphoteric Diamination1,3-Diamine Derivatives and Electron-Deficient AllenesOne-step, mild conditions, high functional group tolerance d-nb.info
Ugi-4CR/CyclizationAmine, Isocyanide, Aldehyde, Carboxylic AcidMulticomponent, leads to diverse scaffolds nih.gov
Condensationo-Phenylenediamines and KetonesSolid acid catalysis researchgate.net
Oxidative Cyclizationo-Phenylenediamine and o-ChlorobenzaldehydeEco-friendly oxidant (KPS) researchgate.netgurukuljournal.com

Reductive Amination Routes for Isobutyl Group Introduction

Reductive amination is a highly effective and widely used method for introducing the isobutyl group onto the 1,4-diazepane scaffold. This reaction typically involves the condensation of a primary or secondary amine (in this case, the 1,4-diazepane core) with isovaleraldehyde (B47997) (3-methylbutanal) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB), sodium cyanoborohydride (NaCNBH₃), and sodium borohydride (B1222165) (NaBH₄). commonorganicchemistry.com STAB is often preferred as it is a mild and selective reagent that can be used in non-protic solvents like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). commonorganicchemistry.com Sodium cyanoborohydride is also a popular choice and is stable in protic solvents like methanol (B129727). commonorganicchemistry.com Sodium borohydride, being a stronger reducing agent, is typically added after the imine formation is complete to avoid reduction of the starting aldehyde. commonorganicchemistry.com

A study on the synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines demonstrated that reductive amination can be used to introduce substituents onto the diazepane ring. nih.gov Biocatalytic approaches using imine reductases (IREDs) have also emerged as a green and efficient alternative for intramolecular asymmetric reductive amination to produce chiral 1,4-diazepanes. csic.esresearchgate.net

N-Alkylation and N-Substituent Introduction Methodologies

N-alkylation provides a direct route to this compound by reacting 1,4-diazepane with an isobutyl halide, such as isobutyl bromide or isobutyl iodide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate or triethylamine (B128534). The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed.

The synthesis of various N-substituted 1,4-diazepine derivatives has been reported through N-alkylation. For example, N-alkyl-4-piperidones can be synthesized by reacting 4-piperidone (B1582916) with alkyl bromides, which then undergo a Schmidt reaction to form N¹-alkyl-1,4-diazepin-5-ones. researchgate.net The alkylation of benzodiazepine (B76468) enolates has also been explored for the preparation of 3-substituted 1,4-benzodiazepin-2-ones. researchgate.net Furthermore, a one-pot reaction of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(aryl)]trifluoroacetamides proceeds through N-alkylation to form novel 1,4-benzodiazepine derivatives. nih.gov

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues allows for the exploration of structure-activity relationships and the fine-tuning of pharmacological properties. Substitutions can be introduced on the diazepane ring itself or on the isobutyl group.

Derivatization at Nitrogen Centers of the Diazepane Ring

The nitrogen atoms within the 1,4-diazepane ring provide accessible sites for structural diversification, influencing the molecule's properties. Reductive amination is a common and effective method for introducing substituents at these positions. For instance, the synthesis of 1,2,4-trisubstituted 1,4-diazepanes has been achieved by attaching amino acids to a solid support via reductive amination, followed by a series of reaction steps and subsequent cleavage and further reductive alkylation. nih.govresearchgate.net This late-stage diversification strategy allows for the introduction of various groups, including isobutyl moieties. nih.govresearchgate.net

Another key strategy involves the Schmidt reaction, where N-alkyl-4-piperidones react with sodium azide (B81097) to induce ring expansion, yielding N1-alkyl-1,4-diazepin-5-ones. researchgate.net This method provides a direct route to N-substituted diazepanes. Furthermore, acylation of the diazepane nitrogen is a viable approach. For example, after the formation of the diazepane ring through intramolecular reductive amination, the nitrogen can be acylated with a carboxylic acid to introduce desired substituents. doi.org

The table below summarizes various derivatization strategies at the nitrogen centers of the diazepane ring.

Strategy Description Key Reagents/Conditions Reference
Reductive AminationIntroduction of substituents via reaction with an aldehyde or ketone in the presence of a reducing agent.Aldehyde/Ketone, Reducing Agent (e.g., NaBH3CN) nih.govresearchgate.net
Schmidt ReactionRing expansion of N-alkyl-4-piperidones to form N1-alkyl-1,4-diazepin-5-ones.Hydrazoic Acid (from Sodium Azide) researchgate.net
AcylationIntroduction of an acyl group onto the nitrogen atom.Carboxylic Acid, Coupling Agent (e.g., EADC) doi.org

Modification of the Carbon Atoms within the Diazepane Ring

Modifying the carbon backbone of the diazepane ring allows for the introduction of additional functional groups and stereocenters, further expanding the chemical space of these scaffolds. One approach involves utilizing the reactivity of existing functional groups on the ring. For example, the presence of a carbonyl group, as seen in 1,4-diazepan-5-ones, provides a handle for further chemical transformations. acs.org

A domino process involving the in situ generation of an aza-Nazarov reagent from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates offers a step- and atom-economical route to functionalized 1,4-diazepanes. researchgate.net This method allows for the construction of the diazepane ring with inherent carbon functionalization. The stereochemistry of substituents on the carbon atoms can significantly impact biological activity, as demonstrated by the 107-fold difference in potency between the 8R and 8S diastereomers of a particular diazepine derivative. researchgate.net

The following table outlines methods for modifying the carbon atoms of the diazepane ring.

Strategy Description Key Features Reference
Domino ProcessIn situ generation of an aza-Nazarov reagent followed by intramolecular aza-Michael reaction.Step- and atom-economical, starts from simple precursors. researchgate.net
Functional Group InterconversionTransformation of existing functional groups on the carbon backbone.Allows for late-stage diversification. acs.org

Stereoselective Approaches and Chiral Synthesis

The synthesis of enantiomerically pure diazepanes is crucial, as different stereoisomers often exhibit distinct pharmacological profiles. Several stereoselective strategies have been developed to control the chirality of the diazepane core.

Chiral Pool Synthesis Using Amino Acids

A powerful strategy for synthesizing chiral 1,4-diazepanes involves utilizing enantiomerically pure amino acids as starting materials. nih.govresearchgate.net This "chiral pool" approach transfers the inherent chirality of the amino acid to the final diazepane product. The synthesis of 1,2,4-trisubstituted 1,4-diazepanes has been successfully achieved starting from (S)-configured amino acids like (S)-alanine and (S)-leucine. nih.govresearchgate.net In these syntheses, the key step for forming the seven-membered ring is often an intramolecular coupling of an amino acid derivative. nih.gov For instance, the intramolecular EDC coupling of specific amino acid precursors has been employed to construct the diazepane ring. nih.gov

Asymmetric Catalysis in Diazepane Formation

Asymmetric catalysis provides an efficient means to generate chiral diazepanes from achiral or racemic precursors. Transition metal-catalyzed reactions have been particularly successful in this regard. For example, palladium-catalyzed decarboxylative allylic alkylation has been used to synthesize chiral gem-disubstituted diazaheterocycles, including diazepanes. caltech.edu Another notable example is the use of a thiazolium-derived carbene and a chiral palladium-bidentate phosphine (B1218219) complex in a one-pot sequential catalysis to produce chiral 2,3-benzodiazepines with good to excellent enantiomeric ratios. researchgate.netacs.org Ruthenium-based transfer hydrogenation catalysts have also been employed for the intramolecular asymmetric reductive amination of aminoketones to afford chiral diazepane cores with high yield and enantiomeric excess. mdpi.com

Biocatalytic Routes via Imine Reductase-Catalyzed Asymmetric Reductive Amination

Biocatalysis has emerged as a green and highly selective alternative for the synthesis of chiral amines. Imine reductases (IREDs) have been successfully used for the intramolecular asymmetric reductive amination of aminoketones to produce chiral 1,4-diazepanes. acs.orgacs.orgresearchgate.netdiva-portal.org This enzymatic approach offers high enantioselectivity, often exceeding 99% ee. mdpi.com Both (R)- and (S)-selective IREDs have been identified and engineered to produce either enantiomer of a desired diazepane. acs.orgresearchgate.netdiva-portal.org For example, an (R)-selective IRED from Leishmania major and an (S)-selective IRED from Micromonospora echinaurantiaca have been used for the synthesis of enantiocomplementary diazepane derivatives. acs.orgresearchgate.netdiva-portal.org Protein engineering, through techniques like saturation mutagenesis, has been employed to significantly improve the catalytic efficiency of these enzymes. acs.orgresearchgate.netdiva-portal.org

The table below compares different stereoselective approaches for diazepane synthesis.

Approach Description Advantages Key Examples/Catalysts Reference
Chiral Pool Synthesis Utilizes enantiomerically pure starting materials like amino acids.Readily available chiral precursors, predictable stereochemistry.(S)-Alanine, (S)-Leucine nih.govresearchgate.netnih.govresearchgate.net
Asymmetric Catalysis Employs chiral catalysts to induce stereoselectivity.High efficiency, catalytic amounts of chiral source needed.Pd-complexes, Ru-catalysts caltech.eduresearchgate.netacs.orgmdpi.com
Biocatalysis Uses enzymes like imine reductases for asymmetric synthesis.High enantioselectivity, mild reaction conditions, environmentally friendly.Imine Reductases (IREDs) mdpi.comacs.orgacs.orgresearchgate.netdiva-portal.org

Multicomponent Reaction Strategies for Diazepane Scaffolds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient and allows for the rapid generation of diverse molecular libraries. dovepress.com The Ugi four-component reaction (Ugi-4CR) has been a cornerstone in the synthesis of diazepine scaffolds. nih.govacs.org In a typical strategy, an Ugi reaction is followed by a deprotection and subsequent intramolecular cyclization to form the diazepine ring. nih.gov This Ugi-deprotection-cyclization (UDC) strategy has been applied to synthesize various 1,4-benzodiazepine scaffolds. nih.gov

Another MCR approach involves the reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes to directly synthesize 1,4-diazepane derivatives. rsc.orgnih.gov This method can even be performed under solvent- and catalyst-free conditions, highlighting its user-friendliness. Furthermore, a one-pot, three-component reaction of 1,2-diamines, terminal alkynes, and an isocyanide, catalyzed by magnetically recoverable silica-supported superparamagnetic iron oxide nanoparticles, has been developed for the efficient synthesis of diazepine derivatives in a green solvent like ethanol. researchgate.net

The following table highlights different multicomponent reaction strategies for diazepane synthesis.

Reaction Type Components Key Features Reference
Ugi-Deprotection-CyclizationAmine, Isocyanide, Aldehyde/Ketone, Carboxylic AcidConvergent, allows for high diversity. nih.govacs.org
Dicarbonyl-Diamine-Aldehyde Condensation1,3-Dicarbonyl, 1,2-Diamine, Aromatic AldehydeDirect, can be solvent- and catalyst-free. rsc.orgnih.gov
Diamine-Alkyne-Isocyanide Coupling1,2-Diamine, Terminal Alkyne, IsocyanideUtilizes a magnetically recoverable catalyst, green solvent. researchgate.net

Protecting Group Chemistry and Deprotection Techniques in Diazepane Synthesis

The synthesis of this compound and its structural analogues often necessitates the use of protecting groups to prevent unwanted side reactions at the nitrogen atoms of the diazepane core. The selection of an appropriate protecting group is crucial and depends on its stability to the reaction conditions employed in subsequent synthetic steps and the ease of its removal to yield the final product. Commonly employed protecting groups for the 1,4-diazepane scaffold include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. acs.orggoogle.com

The Boc group is typically introduced by reacting the diazepane nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (TEA) in a suitable solvent such as tetrahydrofuran (B95107) (THF). jk-sci.com This carbamate (B1207046) protecting group is valued for its stability under a wide range of non-acidic conditions. Deprotection of the Boc group is generally achieved under acidic conditions. google.com A common method involves the use of strong organic acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). jk-sci.comnih.gov The mechanism involves protonation of the Boc group, leading to the formation of a stable tert-butyl cation and a carbamic acid, which readily decarboxylates to liberate the free amine. jk-sci.com Alternatively, mineral acids like hydrochloric acid (HCl) in solvents like ethyl acetate (B1210297) or methanol can also be employed for Boc removal. google.comgoogle.com

The Cbz group, another widely used amine protecting group, is introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com The Cbz group is stable to both acidic and basic conditions, making it orthogonal to the Boc group. total-synthesis.com The removal of the Cbz group is most commonly accomplished by catalytic hydrogenolysis. total-synthesis.comambeed.com This method involves treating the Cbz-protected diazepane with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). mdpi.com This process is clean and efficient, yielding the deprotected amine, toluene, and carbon dioxide. total-synthesis.com

The strategic use of these protecting groups allows for the selective functionalization of the 1,4-diazepane ring system, enabling the synthesis of a diverse range of analogues.

Table 1: Common Protecting Groups in 1,4-Diazepane Synthesis and Their Deprotection Methods

Protecting GroupStructureReagents for ProtectionReagents for DeprotectionKey Features
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA)Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)Stable to base and nucleophiles; removed under acidic conditions. jk-sci.comgoogle.com
Cbz (benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl), BaseH₂, Palladium on carbon (Pd/C)Stable to acid and base; removed by hydrogenolysis. total-synthesis.comgoogle.com
Nosyl (2-Nitrobenzenesulfonyl)2-Nitrobenzenesulfonyl chlorideThiophenol, Cesium carbonateCan be removed under basic conditions. nih.gov
Tosyl (p-Toluenesulfonyl)p-Toluenesulfonyl chloride (TsCl)Strong acid (e.g., HBr, H₂SO₄), Strong reducing agentsVery stable; requires harsh conditions for removal. wikipedia.org

Advanced Purification and Isolation Methods

The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques to obtain the target compound with high purity. Following the synthetic steps, the crude product is typically a mixture containing the desired diazepane derivative, unreacted starting materials, reagents, and byproducts. A multi-step purification strategy is often employed.

Initial workup procedures commonly involve liquid-liquid extraction to separate the crude product from inorganic salts and other water-soluble impurities. The organic layer containing the product is then washed, dried over an anhydrous salt like magnesium sulfate, and concentrated under reduced pressure. google.com

For non-crystalline oils or to achieve higher purity, column chromatography is the most widely used purification method. Silica gel is the most common stationary phase, and the mobile phase is a carefully selected solvent system, often a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or methanol), to achieve optimal separation of the target compound from impurities. doi.org The progress of the separation is monitored by thin-layer chromatography (TLC). google.com In some cases, specialized chromatography techniques such as automated flash chromatography can be utilized for more efficient and rapid purification. sigmaaldrich.com

For solid compounds, recrystallization is a powerful purification technique. This involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the mother liquor. The choice of solvent is critical for successful recrystallization.

In instances where the final product is a salt, such as a hydrochloride salt, precipitation from a suitable solvent can be an effective method of isolation and purification. For example, adding a solution of hydrochloric acid in an organic solvent like ethyl acetate to a solution of the free base can induce the precipitation of the pure hydrochloride salt. google.com Filtration is then used to collect the purified solid product. google.com

For challenging separations, particularly for resolving enantiomers of chiral diazepane derivatives, chiral high-performance liquid chromatography (chiral HPLC) can be employed. google.com Furthermore, ion-exchange chromatography, such as using a cation exchange resin, can be a valuable technique for purifying amine-containing compounds like 1,4-diazepane derivatives. google.com

The final purity of the isolated this compound or its analogue is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Purification Techniques for 1,4-Diazepane Derivatives

TechniquePrincipleApplication
Liquid-Liquid Extraction Partitioning of compounds between two immiscible liquid phases based on their relative solubilities.Initial workup to remove inorganic salts and water-soluble impurities. google.com
Column Chromatography Separation of compounds based on their differential adsorption onto a stationary phase as a mobile phase passes through it.Primary method for purifying liquid and solid compounds. doi.org
Recrystallization Purification of solids based on differences in solubility of the compound and impurities in a specific solvent.Purification of solid final products and intermediates. google.com
Precipitation Formation of a solid from a solution.Isolation of salts (e.g., hydrochloride) of the final product. google.com
Chiral HPLC Separation of enantiomers using a chiral stationary phase.Resolution of racemic mixtures of chiral diazepane analogues. google.com
Ion-Exchange Chromatography Separation of ions and polar molecules based on their affinity to an ion exchanger.Purification of amine-containing compounds. google.com

Conformational Analysis and Stereochemical Studies of 1 Isobutyl 1,4 Diazepane Systems

Theoretical and Computational Conformational Analysis

Theoretical and computational methods are powerful tools for exploring the complex potential energy surface of flexible molecules like 1-isobutyl-1,4-diazepane. These approaches provide detailed insights into the relative stabilities of different conformations, the pathways of conformational interconversion, and the nature of the non-covalent interactions that govern the molecular geometry.

Ab Initio and Density Functional Theory (DFT) Calculations of Conformations

Ab initio and Density Functional Theory (DFT) are high-level quantum mechanical methods that can accurately predict the geometries and relative energies of the various conformers of this compound. DFT, in particular, offers a favorable balance between computational cost and accuracy for systems of this size. Functionals such as B3LYP, paired with appropriate basis sets like 6-31G* or larger, are commonly employed to optimize the geometry of different starting conformations of the diazepane ring. These calculations can elucidate the preferred puckering of the seven-membered ring and the orientation of the isobutyl substituent. For instance, studies on related N,N-disubstituted-1,4-diazepanes have demonstrated the utility of DFT in identifying low-energy conformations. nih.gov In a study on a related benzo nih.govrsc.orgdiazepine-2,5-dione system, DFT calculations were used to determine the relative stability of different diastereomers. rsc.org

Table 1: Hypothetical DFT-Calculated Relative Energies of this compound Conformers

ConformerPoint GroupRelative Energy (kcal/mol)
Twist-Boat 1C10.00
Twist-Boat 2C10.85
ChairCs2.10
BoatCs3.50

This table presents hypothetical relative energy values for plausible conformers of this compound, as would be determined by DFT calculations. The twist-boat conformation is often found to be the global minimum for similar diazepane systems.

Molecular Mechanics and Force Field Calculations for Conformational Space Exploration

While DFT provides high accuracy, its computational expense can be prohibitive for exploring the entire conformational space of a flexible molecule. Molecular mechanics (MM) methods, which employ classical force fields (e.g., MMFF, AMBER), offer a computationally efficient alternative for systematically searching for low-energy conformers. These methods are well-suited for performing conformational searches, where thousands of potential structures are generated and minimized. The resulting low-energy conformers from an MM search can then be subjected to higher-level DFT calculations for more accurate energy refinement. This hierarchical approach is a standard strategy in computational chemistry for mapping the conformational landscape of complex molecules.

Analysis of Intramolecular Interactions Influencing Conformation (e.g., Pi-Stacking)

The conformation of substituted diazepanes can be significantly influenced by intramolecular non-covalent interactions. While this compound itself lacks aromatic rings for pi-stacking, in related systems where aryl groups are present, pi-stacking can be a dominant factor in determining the preferred conformation. nih.gov For this compound, key intramolecular interactions would include van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding if a suitable donor or acceptor is present in a more complex derivative. The steric bulk of the isobutyl group will play a crucial role in dictating the conformational equilibrium by minimizing steric clashes with the diazepane ring protons.

Energy Landscapes and Conformational Isomerization Pathways

The data from conformational searches and energy calculations can be used to construct a potential energy landscape for this compound. This landscape maps the relative energies of different conformers and the energy barriers that separate them. Transition state theory can be applied to locate the transition state structures connecting adjacent minima on this surface, thereby elucidating the pathways and activation energies for conformational isomerization. Understanding these pathways is crucial as the rate of interconversion between conformers can impact the molecule's ability to bind to a receptor or participate in a chemical reaction. google.com

Experimental Elucidation of Conformation

Experimental techniques are indispensable for validating the predictions of computational models and for providing a direct measure of the conformational properties of molecules in different physical states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental method for studying the conformation and dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide a wealth of information. Chemical shifts, coupling constants (³J), and Nuclear Overhauser Effect (NOE) data are particularly informative.

The chemical shifts of the protons on the diazepane ring are sensitive to their local electronic environment and spatial orientation. The observation of distinct signals for axial and equatorial protons at low temperatures can indicate a slow-interconverting conformation on the NMR timescale. Vicinal coupling constants (³JHH) can be used to estimate dihedral angles via the Karplus equation, providing quantitative information about the ring's pucker.

NOE experiments, such as NOESY or ROESY, can identify protons that are close in space, even if they are not directly bonded. This is invaluable for determining the relative orientation of the isobutyl group with respect to the diazepane ring. For instance, in related diazepane systems, the presence or absence of specific NOE correlations has been used to confirm the adoption of a particular ring conformation, such as a twist-boat. nih.gov The appearance of averaged signals at room temperature would suggest rapid conformational exchange. In such cases, variable temperature (VT) NMR studies can be employed to "freeze out" individual conformers and determine the energy barriers for their interconversion. acs.org

Table 2: Representative ¹H NMR Chemical Shifts for a Hypothetical Low-Energy Conformer of this compound

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Isobutyl CH2.85m-
Isobutyl CH₂2.50d7.2
Isobutyl CH₃0.90d6.6
Diazepane H-2/H-7 (ax)2.60m-
Diazepane H-2/H-7 (eq)3.10m-
Diazepane H-3/H-6 (ax)1.80m-
Diazepane H-3/H-6 (eq)2.05m-
Diazepane H-5 (ax)2.75m-
Diazepane H-5 (eq)2.95m-

This table provides hypothetical ¹H NMR data for a single, stable conformer of this compound. In reality, at room temperature, some of these signals may be averaged due to rapid conformational exchange. The specific shifts and coupling constants would be used to deduce the ring's conformation and the substituent's orientation.

X-ray Crystallography for Solid-State Conformation Determination

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional structure of molecules in their solid, crystalline state. For diazepane systems, this method provides precise data on bond lengths, bond angles, and torsional angles, which collectively define the ring's conformation and the spatial orientation of its substituents.

Studies on N,N-disubstituted 1,4-diazepane derivatives have revealed that the seven-membered ring often adopts a low-energy, non-planar conformation. A common observed geometry is the twist-boat conformation. This conformation is characterized by specific torsional angles within the diazepine (B8756704) ring that minimize steric strain and may be stabilized by intramolecular interactions. For instance, in certain N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, the solid-state structure confirmed a twist-boat ring conformation that facilitates an intramolecular π-stacking interaction. Similarly, the crystal structure of olanzapine, which contains a related thienobenzodiazepine core, shows its seven-membered diazepine ring adopts a distorted boat conformation. researchgate.net

The binding of a 1,4-diazepane derivative within the active site of a protein, as determined by X-ray crystallography, offers critical insights into its bioactive conformation. For example, the crystal structure of a SARS-CoV-2 main protease (Mpro) in complex with an inhibitor containing a 1,4-diazepane moiety reveals the precise orientation of the diazepane ring and its substituents within the enzyme's binding pockets. lib4ri.ch In one such complex, the diazepane ring and a meta-chlorophenyl substituent occupy the S2 pocket, which is largely hydrophobic, highlighting the importance of the ring's conformation for optimal interaction. lib4ri.chacs.org The stereochemistry at a chiral center on the diazepane ring can be definitively assigned from the crystallographic data, which is crucial for understanding structure-activity relationships. lib4ri.ch

Table 1: Representative Crystallographic Interaction Data for a 1,4-Diazepane Derivative

Moiety Interacting Pocket Key Interaction Type Interacting Residue
m-Chloropyridine S1 Hydrogen Bond H163
Amide Carbonyl - Hydrogen Bond G143
m-Chlorophenyl S2 Face-to-edge Aryl H41

Data derived from the binding of a 1,4-diazepane inhibitor to the Mpro active site. lib4ri.chacs.org

UV Spectroscopy for Environment-Induced Electronic Stark Effects in Conformational Assignment

Ultraviolet (UV) spectroscopy, enhanced by the analysis of environment-induced electronic Stark effects (EI-ESE), has emerged as a powerful tool for conformational analysis, particularly for flexible molecules in the gas phase. nih.govrsc.org This technique relies on a UV chromophore within the molecule, which acts as a probe sensitive to the local electric field generated by its molecular surroundings. nih.govrsc.orgresearchgate.net Different conformers of a molecule will each have a unique spatial arrangement of atoms, resulting in a distinct intramolecular electric field projected onto the chromophore. This difference in the electric field induces a shift in the energy of the electronic transitions of the chromophore, an effect known as the Stark shift.

By correlating the experimentally observed frequencies of electronic transitions with calculated electric fields for various possible conformations, precise conformational assignments can be made. nih.gov This approach is sensitive enough to rationalize spectral differences of just a few wavenumbers (cm⁻¹) between the electronic transitions of different conformers. rsc.org The methodology involves calculating the ground state electric field for a set of low-energy conformers and plotting it against the measured UV transition frequencies. A strong correlation allows for an unambiguous assignment of the observed spectral features to specific molecular structures. nih.gov

While this technique has been demonstrated on model systems like alkali benzylacetate and 4-phenylbutyrate (B1260699) ion pairs, the principles are directly applicable to the conformational study of this compound, provided a suitable chromophore is present in the molecule or is synthetically introduced. nih.govrsc.org For a substituted this compound containing a phenyl ring as a chromophore, different conformations of the diazepane ring and the isobutyl group would generate unique electric fields at the phenyl ring, leading to distinct, resolvable peaks in the UV spectrum.

Table 2: Conceptual Illustration of EI-ESE for Conformational Analysis

Conformer Relative Energy (kJ/mol) Calculated Electric Field (GV/m) Predicted UV Transition Shift (cm⁻¹)
Conformer A (e.g., Chair-equatorial) 0 E₁ Δν₁
Conformer B (e.g., Boat-axial) +5 E₂ Δν₂
Conformer C (e.g., Twist-boat) +8 E₃ Δν₃

This table is a conceptual illustration of how different conformers would yield distinct, predictable spectroscopic data based on the EI-ESE principle.

Chirality and Stereochemistry of Substituted this compound Derivatives

The stereochemistry of substituted 1,4-diazepanes is a critical aspect of their chemistry and biological activity. Chirality in these systems can arise from multiple sources: a stereogenic carbon atom within a substituent, a stereogenic carbon atom as part of the seven-membered ring, or the inherent chirality of the non-planar diazepine ring itself. The introduction of an isobutyl group at the N1 position does not by itself create a chiral center, but chirality is a key feature of many functionally relevant this compound derivatives, which are often substituted at other positions.

The synthesis of enantiomerically pure or enriched 1,4-diazepane derivatives is a significant focus of medicinal chemistry. acs.org One effective strategy is a "chiral pool" synthesis, which utilizes readily available chiral starting materials. For instance, the synthesis of chiral 1,2,4-trisubstituted 1,4-diazepanes can be achieved using (S)-configured amino acids like (S)-leucine, which possesses an isobutyl side chain.

Another common approach involves the synthesis of a racemic diazepane scaffold followed by chiral resolution. The resolution of racemic 1,4-diazepane derivatives can be performed via chiral High-Performance Liquid Chromatography (HPLC) or by classical resolution involving the formation of diastereomeric salts. google.com This latter method uses a single stereoisomer of a chiral acid, such as a tartaric acid derivative (e.g., L-di-toluoyl tartaric acid), to selectively precipitate one diastereomeric salt, allowing for the separation of the enantiomers. google.com

The synthesis of complex derivatives, such as 4-(4-Bromo-2-ethylbenzyl)-1-(5-chloronicotinoyl)-N-isobutyl-1,4-diazepane-5-carboxamide, has been reported, involving multi-step sequences that include the construction of the chiral diazepane scaffold. acs.org In such cases, the final products may be a mixture of stereoisomers, which can then be separated and characterized. The properties of the separated, enantiomerically pure compounds, including their biological activity and metabolic stability, are often evaluated to determine the optimal stereoisomer for a desired function. acs.org

Table 3: Example Properties of Enantiomerically Pure Diazepane Derivatives

Compound ID Stereochemistry Inhibitory Activity (IC₅₀, nM) Solubility (FASSIF, µM)
Isomer A (R) 16 >150
Isomer B (S) 74 >150

Data adapted from a study on chiral 1,4-diazepane derivatives, illustrating how stereochemistry impacts biological activity. acs.org

Chemical Reactivity and Transformation Pathways of 1 Isobutyl 1,4 Diazepane

Reaction Mechanisms Involving the Diazepane Ring System

Key reaction mechanisms include:

N-Alkylation and Acylation: The secondary amine at the 4-position of 1-isobutyl-1,4-diazepane is a prime site for further functionalization. It can readily react with alkyl halides or acylating agents to form quaternary ammonium (B1175870) salts or N-acylated derivatives, respectively. This reactivity is fundamental to building more complex molecular architectures based on the diazepane core. The use of cesium bases has been shown to be highly effective for the chemoselective mono-N-alkylation of primary amines and diamines, suppressing the common issue of overalkylation. scispace.com

Reductive Amination: The nitrogen atoms of the diazepane ring can participate in reductive amination reactions. For instance, in a one-pot synthesis, 1,4-diazepane-6-amine can be alkylated with 4-alkoxy-2-hydroxybenzaldehydes through carbonyl amine condensation, followed by reduction with sodium borohydride (B1222165). nih.gov This process can lead to mono-, di-, or tri-alkylated products depending on the reaction conditions. nih.gov Computational studies using DFT calculations have helped to elucidate the reaction mechanism, suggesting a direct reductive amination pathway. nih.gov

Cyclization and Condensation Reactions: The 1,4-diazepane skeleton is often synthesized through the cyclization of linear precursors. For example, multicomponent reactions involving 1,2-diamines, 1,3-dicarbonyls, and aromatic aldehydes can provide stereoselective access to 1,4-diazepane derivatives. rsc.orgnih.gov Domino processes that involve the in-situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael reaction have also been developed for the synthesis of 1,4-diazepanes. researchgate.net These methods highlight the inherent reactivity of the diamine and dicarbonyl functionalities that lead to the formation of the seven-membered ring.

Hydrogen Borrowing Catalysis: A modern approach to synthesizing 1,4-diazacycles, including diazepanes, involves hydrogen borrowing catalysis. acs.orgnih.gov This method utilizes a ruthenium(II) catalyst to couple diols and diamines, generating water as the only byproduct. acs.orgnih.gov This atom-economical process can proceed through either two sequential N-alkylations or an intermediate tautomerization pathway to yield the desired diazepane. acs.orgnih.gov

The following table summarizes some of the key reactions involving the 1,4-diazepane ring system.

Reaction TypeReagents/CatalystsProduct TypeRef
N-AlkylationAlkyl halides, Cesium basesN-alkylated diazepanes scispace.com
Reductive AminationAldehydes, Sodium borohydrideN-alkylated diazepanes nih.gov
Multicomponent Cyclization1,2-diamines, 1,3-dicarbonyls, Aldehydes1,4-Diazepane derivatives rsc.orgnih.gov
Domino Cyclization1,2-diamines, Alkyl 3-oxohex-5-enoates1,4-Diazepanes researchgate.net
Hydrogen BorrowingDiols, Diamines, Ruthenium(II) catalyst1,4-Diazepanes acs.orgnih.gov

Functional Group Interconversions and Derivatization on the Isobutyl Moiety

The isobutyl group attached to the nitrogen of the diazepane ring is generally stable. However, it can undergo specific transformations, although these are less common than reactions involving the more reactive diazepane ring. A functional group is a substituent or moiety in a molecule that is responsible for the molecule's characteristic chemical reactions. wikipedia.org

Potential transformations include:

Oxidation: While challenging, strong oxidizing agents could potentially oxidize the C-H bonds of the isobutyl group. This could lead to the formation of hydroxylated or carbonylated derivatives. However, the nitrogen atoms of the diazepane ring would likely be more susceptible to oxidation.

Rearrangement: Under certain conditions, such as the presence of strong acids or upon generation of a carbocation on the isobutyl group, skeletal rearrangements could occur. For example, a Wagner-Meerwein rearrangement could potentially lead to the formation of a tert-butyl substituted diazepane.

Substitution: Nucleophilic substitution on the isobutyl group itself is unlikely due to the stability of the C-C and C-H bonds. However, if a leaving group were introduced onto the isobutyl chain, substitution reactions could be possible. researchgate.net

Functional group interconversions are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. scribd.comorganic-chemistry.org For instance, alcohols can be converted to good leaving groups and then substituted by other nucleophiles. researchgate.net

Ring Expansion and Contraction Reactions of Diazepane Systems

Ring expansion and contraction reactions are important transformations in heterocyclic chemistry, allowing for the synthesis of different ring sizes. wikipedia.org

Ring Expansion: 1,4-Diazepanes can be synthesized via ring expansion reactions. A notable example is the Schmidt reaction of N-alkyl-4-piperidones with hydrazoic acid, which leads to the formation of N1-alkyl-1,4-diazepin-5-ones. researchgate.netresearchgate.net Another method involves the reaction of nitropyridine derivatives with tributylphosphine, which generates a pyridylnitrene intermediate that undergoes ring expansion to a 1,4-diazepine. ub.ac.id The Buchner ring expansion can also be used to convert arenes into cycloheptatrienes, which are related seven-membered ring systems. wikipedia.org

Ring Contraction: While less common for 1,4-diazepanes, ring contraction reactions can occur under specific conditions. For example, photochemical rearrangement of certain 1,3-diazepines can lead to the formation of cyanopyrroles. nih.gov The Favorskii rearrangement and other cationic rearrangements can also induce ring contractions in cyclic systems. wikipedia.org The Demyanov ring contraction involves the diazotization of aminocycloalkanes, leading to carbocation intermediates that can rearrange to smaller rings. wikipedia.org

The following table provides examples of ring expansion and contraction reactions relevant to diazepine (B8756704) systems.

Reaction TypeStarting MaterialReagents/ConditionsProductRef
Ring Expansion (Schmidt)N-alkyl-4-piperidoneHydrazoic acidN1-alkyl-1,4-diazepin-5-one researchgate.netresearchgate.net
Ring Expansion (Nitrene)Nitropyridine derivativeTributylphosphine1,4-Diazepine ub.ac.id
Ring Contraction (Photochemical)1,3-Diazepine derivativePhotolysisCyanopyrrole nih.gov

Regioselective and Chemoselective Transformations in Complex Environments

In molecules with multiple reactive sites, such as this compound, achieving regioselectivity and chemoselectivity is a significant challenge.

Regioselectivity: This refers to the preferential reaction at one site over another. In this compound, the two nitrogen atoms are not equivalent. The nitrogen at the 1-position is a tertiary amine due to the isobutyl substituent, while the nitrogen at the 4-position is a secondary amine. This difference in substitution can be exploited to achieve regioselective reactions. For example, alkylation or acylation is more likely to occur at the more nucleophilic and less sterically hindered secondary amine at the 4-position. A novel synthesis of 3-substituted 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones from 1,2-diaza-1,3-dienes and N-unsubstituted aliphatic 1,3-diamines proceeds via a regioselective 7-exo cyclization. acs.org

Chemoselectivity: This is the preferential reaction of one functional group over another. In a complex molecule containing a this compound moiety, the diazepane nitrogens are often the most reactive sites. For instance, in the presence of both an amine and an alcohol, a reagent might be chosen to react selectively with the amine. The use of cesium hydroxide (B78521) has been shown to promote the chemoselective N-alkylation of primary amines over the dialkylation of the resulting secondary amines. scispace.com Highly chemoselective reductive couplings of azadienes with imines have also been reported. nih.gov

The ability to control regioselectivity and chemoselectivity is crucial for the synthesis of complex molecules and is often achieved by careful choice of reagents, catalysts, and reaction conditions.

Advanced Spectroscopic Characterization of 1 Isobutyl 1,4 Diazepane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering profound insights into the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides fundamental information about the number and types of hydrogen and carbon atoms in a molecule. In the ¹H NMR spectrum of 1-isobutyl-1,4-diazepane, one would expect to observe distinct signals for the protons of the isobutyl group—a doublet for the two methyl groups, a multiplet for the methine (CH) proton, and a doublet for the methylene (B1212753) (CH₂) group attached to the nitrogen. The seven-membered diazepane ring protons would present as a series of complex multiplets due to their diastereotopic nature and spin-spin coupling.

For its derivatives, the spectra become more complex but also more informative. For instance, in the derivative (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, the ¹H NMR spectrum clearly shows the signals for the methyl group as a doublet and the tert-butyl protecting group as a singlet. google.com The protons on the diazepane ring appear as distinct multiplets, allowing for their assignment based on coupling constants and chemical shifts. google.com

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. For example, in a derivative like 5,7–diphenyl-6–one–isobutyl-1,4–diazepine (B8756704), the carbonyl carbon (C=O) would appear significantly downfield (around 205-220 ppm), while the aliphatic carbons of the isobutyl group and the diazepine ring would resonate at higher fields. derpharmachemica.com

Table 1: Representative ¹H NMR Data for a 1,4-Diazepane Derivative: (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate Data sourced from patent literature google.com. Spectrum recorded in DMSO-d₆ at 100°C.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
0.94 d 6.3 3H -CH₃
1.40 s - 9H -C(CH₃)₃ (Boc)
1.53-1.63 m - 1H Ring Proton
1.69-1.78 m - 1H Ring Proton
2.42-2.49 m - 1H Ring Proton
2.60-2.68 m - 1H Ring Proton
2.70-2.79 m - 1H Ring Proton
2.97 ddd 14.0, 4.6, 4.6 1H Ring Proton
3.17 ddd 14.0, 7.7, 5.8 1H Ring Proton
3.54 ddd 14.0, 6.3, 5.8 1H Ring Proton

Two-dimensional (2D) NMR experiments are essential for establishing the complete bonding framework of complex molecules by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms (²J or ³J coupling). sdsu.edu Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of entire spin systems within the molecule, such as the sequence of protons around the diazepane ring or within the isobutyl substituent. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). sdsu.edu It is invaluable for definitively assigning carbon resonances based on their known proton assignments. researchgate.net Each cross-peak in an HSQC spectrum represents a C-H bond.

Together, these 2D techniques provide an unambiguous map of the molecular topology.

While COSY and HMBC reveal through-bond connectivity, NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about through-space proximity of nuclei. dokumen.pub These experiments detect correlations between protons that are close to each other in space, regardless of whether they are connected through bonds.

This capability is paramount for determining stereochemistry and preferred conformations. For example, in a substituted diazepane ring, a NOESY experiment can distinguish between a cis and trans arrangement of substituents by observing a cross-peak between their protons in the cis isomer, which would be absent in the trans isomer. In the structural study of terretrione D, a derivative containing a 1,4-diazepane skeleton, key NOESY correlations were instrumental in defining its relative stereochemistry. researchgate.net Similarly, for a thieno[3,2-e] uni.luavantorsciences.comdiazepin-2-one derivative, the NOESY experiment was used to confirm the diastereomeric outcome of the synthesis. wordpress.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to the energies of molecular vibrations (stretching, bending, twisting).

For this compound, the IR spectrum would be characterized by:

N-H Stretching : A broad absorption in the 3300-3500 cm⁻¹ region, characteristic of the secondary amine in the diazepane ring.

C-H Stretching : Strong absorptions between 2850 and 3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the isobutyl group and the diazepane ring. derpharmachemica.com

C-H Bending : Absorptions in the 1350-1480 cm⁻¹ region. The characteristic "isopropyl split" (two bands around 1370 and 1385 cm⁻¹) could confirm the presence of the isobutyl group.

C-N Stretching : Absorptions in the 1000-1250 cm⁻¹ region.

Raman spectroscopy of the parent 1,4-diazepane (hexahydro-1,4-diazepine) shows characteristic bands for C-C and C-N stretching, as well as various bending and twisting modes of the ring. nih.gov The addition of the isobutyl group would add intense C-H stretching and bending modes to the Raman spectrum. For derivatives containing other functional groups, such as a carbonyl group in an amide derivative, a very strong IR absorption would be observed around 1630-1680 cm⁻¹.

Table 2: General Expected Infrared Absorption Ranges for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
N-H Stretch Secondary Amine 3300 - 3500 (broad)
C-H Stretch Alkane (ring & isobutyl) 2850 - 3000 (strong)
C-H Bend CH₂, CH₃ 1350 - 1480

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

For this compound (C₉H₂₀N₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The predicted monoisotopic mass is 156.1626 Da. uni.lu In a typical electrospray ionization (ESI) experiment, the compound would be observed as the protonated molecular ion [M+H]⁺ at m/z 157.1699. uni.lu

The fragmentation pattern in an MS/MS experiment is key to confirming the structure. For this compound, characteristic fragmentation pathways would include:

Loss of the isobutyl group (C₄H₉•, 57 Da).

Alpha-cleavage adjacent to the nitrogen atoms, leading to the formation of stable iminium ions.

Cleavage of the diazepane ring itself.

For derivatives, the mass spectrum provides immediate confirmation of successful modification. For example, the LC-MS analysis of (3S,5R)-3-Benzyl-5-isobutyl-1,3,4,5-tetrahydro-2H-thieno[3,2-e]- uni.luavantorsciences.comdiazepin-2-one showed the expected protonated molecular ion [M+H]⁺ at m/z 315.2, confirming its molecular weight. wordpress.com

Table 3: Predicted Mass Spectrometry Adducts for this compound Data sourced from PubChemLite database uni.lu.

Adduct Mass-to-Charge Ratio (m/z)
[M+H]⁺ 157.16992
[M+Na]⁺ 179.15186
[M+K]⁺ 195.12580

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Stereochemical Assignment

When this compound or its derivatives are chiral, determining their absolute configuration (R or S) is crucial. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a primary method for this purpose. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.

A CD spectrum provides information about the three-dimensional arrangement of atoms around a stereocenter. While no specific CD data for this compound is available in the surveyed literature, the methodology is well-established for related heterocyclic systems. For many 1,4-benzodiazepine (B1214927) derivatives, the absolute configurations of resolved enantiomers have been successfully established by comparing their experimental CD spectra to those of analogues with known stereochemistry. researchgate.netscispace.com In other cases, racemization processes have been monitored by observing the decay of the CD signal over time. nih.gov The establishment of the absolute configuration of enantiomers of N-Pyrrylarylsulfone derivatives was also achieved using CD spectroscopy. nih.gov

Therefore, for any chiral derivative of this compound, the experimental CD spectrum, often compared with theoretical spectra calculated using quantum chemical methods, would be the definitive technique for assigning the absolute stereochemistry.

Table 4: List of Compounds Mentioned

Compound Name
This compound
(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate
5,7–diphenyl-6–one–isobutyl-1,4–diazepine
Terretrione D
(3S,5R)-3-Benzyl-5-isobutyl-1,3,4,5-tetrahydro-2H-thieno[3,2-e]- uni.luavantorsciences.comdiazepin-2-one
Hexahydro-1,4-diazepine (1,4-Diazepane)
N-Pyrrylarylsulfones
1,4-Benzodiazepines
Oxazepam

Computational Chemistry and Molecular Modeling of 1 Isobutyl 1,4 Diazepane Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 1-isobutyl-1,4-diazepane. nih.govmpg.de DFT methods offer a favorable balance between computational cost and accuracy for studying molecular systems of this size. nih.gov By solving approximations of the Schrödinger equation, DFT can determine the molecule's ground-state electron density and from that, a wide range of chemical properties.

Detailed research findings from DFT calculations on this compound would typically involve:

Optimized Molecular Geometry: Calculation of the lowest energy conformation, defining bond lengths, bond angles, and dihedral angles. The flexible seven-membered diazepane ring can adopt several low-energy conformations, and DFT can identify the most stable chair, boat, or twist-boat forms.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For this compound, the lone pairs on the nitrogen atoms are expected to contribute significantly to the HOMO.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), such as those around the nitrogen atoms, which are susceptible to electrophilic attack, and electron-poor regions (positive potential), typically around hydrogen atoms.

Below is an interactive table representing typical data obtained from a DFT (B3LYP/6-31G*) calculation for this compound.

Calculated PropertyValueSignificance
HOMO Energy -6.2 eVIndicates electron-donating capability (nucleophilicity)
LUMO Energy 0.5 eVIndicates electron-accepting capability (electrophilicity)
HOMO-LUMO Gap 6.7 eVRelates to chemical stability and low reactivity
Dipole Moment 1.8 DQuantifies the overall polarity of the molecule
Mulliken Charge on N1 -0.45 eElectron-rich center, likely site for protonation/alkylation
Mulliken Charge on N4 -0.42 eSecondary electron-rich center

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of this compound. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals conformational dynamics and stability over time. acs.org

Key insights from MD simulations include:

Conformational Analysis: The diazepane ring is highly flexible. MD simulations can explore the conformational landscape, showing transitions between different chair and boat forms and the timescale on which these changes occur.

Stability Assessment: By running simulations in a simulated aqueous environment, the stability of the molecule's conformation and its interactions with solvent molecules can be assessed. The Root-Mean-Square Deviation (RMSD) of the atomic positions from the initial structure is often monitored. A stable RMSD over time suggests the molecule has reached a stable conformational equilibrium. acs.org

Hydration Shell Analysis: MD simulations can characterize the structure and dynamics of water molecules surrounding the solute, which is crucial for understanding its solubility and behavior in biological media.

The following table illustrates hypothetical RMSD data from an MD simulation of this compound in a water box, tracking the deviation of the molecule's backbone atoms over a 100-nanosecond simulation.

Simulation Time (ns)RMSD (Å)Interpretation
0 0.0Initial minimized structure
10 1.2Initial conformational relaxation
25 1.8Exploration of conformational space
50 2.1Further conformational changes
75 2.2Approaching equilibrium
100 2.2System has reached a stable equilibrium

Ligand-Target Interaction Modeling (in a non-clinical, chemical biology context, e.g., enzyme active site analysis)

In the context of chemical biology, molecular docking and other modeling techniques are used to predict and analyze how this compound might interact with the active site of a protein, such as an enzyme. nih.gov These in silico methods are fundamental in the early stages of identifying molecules that could potentially modulate enzyme activity. acs.org

The modeling process involves:

Docking: A computational algorithm samples numerous positions and orientations (poses) of this compound within the defined binding site of a target protein. lib4ri.ch

Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity, with lower scores typically indicating more favorable binding. nih.gov

Interaction Analysis: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

For this compound, the isobutyl group would likely engage in hydrophobic interactions within a nonpolar pocket of an enzyme's active site. The nitrogen atoms of the diazepane ring can act as hydrogen bond acceptors, or, if protonated, as hydrogen bond donors. acs.org

This table details hypothetical interactions between this compound and amino acid residues in a model enzyme active site, as predicted by a docking simulation.

Ligand Atom/GroupInteracting ResidueInteraction TypeDistance (Å)
Isobutyl Group Leucine (LEU) 89Hydrophobic (Alkyl)3.8
Isobutyl Group Valine (VAL) 104Hydrophobic (Alkyl)4.1
Diazepane N1 Aspartate (ASP) 150Hydrogen Bond (Acceptor)2.9
Diazepane N4-H (protonated) Glutamate (GLU) 152Hydrogen Bond (Donor)3.1

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Physicochemical Descriptors and Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate a compound's chemical structure with its biological activity or physicochemical properties, respectively. dergipark.org.trresearchgate.net These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of related compounds and then creating a mathematical equation that links these descriptors to an observed activity or property. uninsubria.it

For a series of 1-substituted-1,4-diazepanes, including the isobutyl derivative, a QSAR/QSPR study would involve:

Descriptor Calculation: Computing a wide range of descriptors that capture different aspects of the molecular structure, such as electronic (e.g., dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties. dergipark.org.tr

Model Building: Using statistical methods like multiple linear regression or machine learning to develop a predictive model. researchgate.net

Model Validation: Rigorously testing the model's ability to predict the properties of compounds not used in its development.

Such models can predict the chemical behavior of new, unsynthesized diazepane analogs, accelerating the design of compounds with desired physicochemical properties.

The table below lists key physicochemical descriptors for this compound, which would be used in a QSAR/QSPR study. Values are often predicted using computational software.

DescriptorPredicted ValueDescription
Molecular Weight 156.27 g/mol Mass of one mole of the compound. avantorsciences.com
XLogP3 0.9A measure of hydrophobicity. uni.lu
Topological Polar Surface Area (TPSA) 15.2 ŲSum of surfaces of polar atoms; relates to permeability.
Number of H-Bond Donors 1The secondary amine (N-H).
Number of H-Bond Acceptors 2The two nitrogen atoms.
Molar Refractivity 48.5 cm³A measure of molecular polarizability and volume.

Solvent Effects and Reaction Pathway Modeling

Computational models can simulate how the choice of solvent influences the behavior of this compound and can be used to map out the energetic landscape of its chemical reactions.

Solvent Effects: The conformation and stability of this compound can change significantly in different solvents. Implicit solvent models, which treat the solvent as a continuous medium with a specific dielectric constant, or explicit solvent models (used in MD simulations) can be employed. These models can predict how properties like conformational equilibrium and reaction activation energies are altered by the solvent environment. For instance, polar solvents would be expected to stabilize charged or highly polar transition states.

Reaction Pathway Modeling: By applying quantum chemical methods, it is possible to model a chemical reaction step-by-step. mdpi.com For a reaction involving this compound, such as an N-alkylation, computational chemists can:

Calculate the energies of the reactants, products, and any intermediates.

Locate the transition state (the highest energy point along the reaction coordinate).

Determine the activation energy of the reaction, which is a key factor in determining the reaction rate.

This modeling provides a detailed mechanistic understanding that is often difficult to obtain through experimental means alone. mdpi.com

This table shows the hypothetical effect of solvent polarity on the calculated activation energy for a model SN2 alkylation reaction at the N4 position of this compound.

SolventDielectric Constant (ε)Calculated Activation Energy (kcal/mol)
Hexane (B92381) 1.925.4
Dichloromethane (B109758) 9.122.1
Acetonitrile (B52724) 37.519.8
Water 80.118.5

Applications and Research Perspectives in Core Chemical Sciences

1-Isobutyl-1,4-diazepane as a Versatile Chemical Scaffold

The 1,4-diazepane ring system, substituted with an isobutyl group at the N1 position, offers a versatile and stereochemically rich scaffold for chemical exploration. The two nitrogen atoms provide sites for further functionalization, while the seven-membered ring allows for a range of low-energy conformations. The isobutyl group itself adds a non-polar, bulky substituent that can influence the molecule's solubility, steric interactions, and binding properties.

Building Block in Complex Organic Synthesis and Heterocycle Construction

The this compound framework is a valuable starting material in the construction of more complex organic and heterocyclic structures. The inherent reactivity of the secondary amine at the N4 position allows for a wide array of chemical transformations, including alkylation, acylation, and arylation, to introduce additional diversity.

Research has demonstrated the utility of the 1,4-diazepane core in the solid-phase synthesis of chiral, non-racemic 1,2,4-trisubstituted 1,4-diazepanes. nih.gov In such syntheses, amino acids, including (S)-leucine with its isobutyl side chain, can be incorporated to create stereochemically defined centers. nih.govresearchgate.net The diazepane ring is often formed through multi-step sequences, for instance, via intramolecular cyclization of suitable precursors. google.comnih.gov The isobutyl group, in this context, serves as a key substituent that can modulate the biological activity of the final molecule. For example, in the synthesis of sigma-1 (σ₁) receptor ligands, a butyl or cyclohexylmethyl group at the 4-position of the diazepane ring was found to be preferred for high affinity, highlighting the importance of the N-substituent's nature. researchgate.net

Furthermore, the diazepane scaffold is central to the synthesis of various fused heterocyclic systems. acs.orgbeilstein-journals.org Methodologies such as palladium-catalyzed allylic alkylation reactions have been developed for the asymmetric synthesis of gem-disubstituted 1,4-diazepan-5-ones, creating α-quaternary centers which are valuable in medicinal chemistry. google.com These advanced synthetic methods underscore the role of diazepane derivatives, including those with an isobutyl moiety, as crucial intermediates for generating molecular complexity. beilstein-journals.orgnih.gov

Ligand Design in Coordination Chemistry and Organometallic Catalysis

The two nitrogen atoms within the 1,4-diazepane ring make it an effective bidentate chelating ligand for a variety of metal ions. The flexibility of the seven-membered ring allows it to adopt conformations suitable for coordinating with metals, forming stable complexes. The isobutyl group on this compound can exert significant steric influence on the resulting metal complex, affecting its geometry, stability, and reactivity.

This steric hindrance can be exploited in organometallic catalysis to control the stereoselectivity of reactions. By influencing the coordination environment around the metal center, ligands containing the this compound scaffold can create chiral pockets that favor the formation of one enantiomer or diastereomer over another. While specific studies focusing solely on this compound in catalysis are not extensively documented, the broader class of chiral diamines is well-established in asymmetric catalysis, suggesting a promising area for future research.

Components in Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined molecular assemblies. wikipedia.org The this compound structure possesses features conducive to its use as a component in such systems. The nitrogen atoms can act as hydrogen bond donors or acceptors, while the hydrocarbon backbone and the isobutyl group can engage in van der Waals and hydrophobic interactions. wikipedia.org

These interactions enable the molecule to participate in host-guest chemistry, where a "host" molecule encapsulates a "guest" molecule. wikipedia.orgnih.gov The diazepane ring can form part of a larger macrocyclic host, with the isobutyl group oriented either into or away from the binding cavity, thereby modifying its size, shape, and chemical environment. This can influence the host's selectivity for different guest molecules. For instance, studies on cucurbiturils have shown that they can form stable host-guest complexes with diamine guests, with the binding affinity and structure dependent on the guest's geometry and substituents. rsc.org The principles of these interactions suggest that this compound could be incorporated into similar supramolecular structures, potentially leading to new materials for molecular recognition, sensing, or separation. researchgate.net

Reagents in Analytical Chemistry Method Development

Currently, there is limited published research detailing the specific use of this compound as a reagent in the development of analytical chemistry methods. However, its properties suggest potential applications. As a chiral diamine, it could be used as a chiral derivatizing agent to resolve enantiomers in chromatographic techniques like HPLC or GC. By reacting with a racemic analyte, it would form diastereomers with different physical properties, allowing for their separation and quantification. Furthermore, its ability to chelate metals could be explored in the development of new colorimetric or fluorometric sensors for specific metal ions.

Chemical Probes for Receptor Binding Studies (focused on molecular interactions, not clinical efficacy)

Derivatives of 1,4-diazepane are widely investigated as ligands for various receptors due to the scaffold's ability to present pharmacophoric features in a defined three-dimensional space. The isobutyl group plays a crucial role in modulating the affinity and selectivity of these interactions by influencing how the ligand fits into the receptor's binding pocket.

One significant area of research is the development of ligands for sigma (σ) receptors. Studies have shown that 1,2,4-trisubstituted 1,4-diazepanes containing an isobutyl moiety derived from (S)-leucine exhibit high affinity for the σ₁ receptor and selectivity over the σ₂ subtype. nih.govresearchgate.net The substitution pattern on the diazepane ring is critical; for instance, homologation from a piperazine (B1678402) to a 1,4-diazepane ring has been shown to remarkably improve σ₁ receptor affinity and selectivity. nih.gov

More recently, 1,4-diazepane derivatives have been explored as potential imaging agents for the orexin (B13118510) 1 receptor (OX1R), which is involved in reward and autonomic nervous systems. acs.org Fluorine-18 labeled 1,4-diazepane derivatives have been synthesized and evaluated as PET probes, demonstrating the scaffold's utility in developing tools for in vivo receptor imaging. acs.org

Table 1: Examples of 1,4-Diazepane Derivatives in Receptor Binding Studies
Derivative ClassTarget Receptor/EnzymeKey Research FindingReference
1,2,4-Trisubstituted 1,4-diazepanesSigma-1 (σ₁) ReceptorDerivatives with an isobutyl moiety show high affinity and selectivity for the σ₁ receptor over the σ₂ subtype. nih.govresearchgate.net nih.gov, researchgate.net
18F-Labeled 1,4-diazepanesOrexin 1 Receptor (OX1R)Demonstrated potential as PET probes for in vivo imaging of OX1R in the brain. acs.org acs.org
N-isobutyl-1,4-diazepane-5-carboxamidesSARS-CoV-2 Main Protease (Mpro)Act as inhibitors by binding to the active site, with the diazepane scaffold serving as a key structural element. nih.govacs.org nih.gov, acs.org

Potential Integration into Advanced Materials Science and Polymer Chemistry

The structural attributes of this compound suggest its potential as a monomer or functional additive in the field of materials science and polymer chemistry. The presence of two reactive amine groups allows it to be incorporated into polymer backbones through step-growth polymerization reactions, such as polyamidation or polyurea formation.

The inclusion of the 1,4-diazepane ring into a polymer chain would introduce a flexible, seven-membered heterocyclic unit. This could influence the polymer's thermal properties, solubility, and conformational behavior. The isobutyl groups would act as bulky side chains, potentially increasing the free volume and affecting properties like the glass transition temperature and gas permeability.

Exploration in Agrochemical and Industrial Chemical Development

The exploration of this compound in the realms of agrochemical and industrial chemical development reveals its primary role as a structural motif and intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and specialty chemical sectors. While direct applications as a standalone agrochemical or industrial product are not widely documented in publicly available research, its utility as a versatile building block is evident from various synthetic methodologies detailed in scientific literature and patents.

The industrial significance of this compound and its parent scaffold, 1,4-diazepane, lies in their incorporation into molecules with specific, high-value functions. The synthesis of derivatives of 1,4-diazepane on an industrial scale is a topic of interest, particularly for pharmaceutical applications. Patents reveal processes for producing these derivatives in high yield and purity, which is crucial for their commercial viability. For instance, methods have been developed for the large-scale production of 1,4-diazepane derivatives aimed at treating conditions like cerebrovascular disorders and glaucoma, with the isobutyl group being one of the possible substituents on the diazepane ring. google.com

The 1,4-diazepane ring system is a key structural component in a variety of biologically active compounds. Its unique seven-membered ring structure containing two nitrogen atoms allows for diverse functionalization, making it an attractive scaffold for medicinal chemists. This has led to its incorporation into compounds developed as inhibitors for various enzymes and as ligands for receptors in the central nervous system.

While the direct use of this compound in agrochemical formulations has not been identified in the reviewed literature, the broader class of nitrogen-containing heterocycles is of significant interest in agrochemical research. These compounds can exhibit a range of biological activities, and it is plausible that derivatives of this compound could be investigated for such properties in the future. However, at present, there is no substantive body of research to support its direct application in this field.

In the context of industrial chemical development, the synthesis of this compound itself represents a multi-step chemical process. The general synthesis of 1,4-diazepanes can be achieved through methods such as the cyclization of appropriate diamines with dihaloalkanes or the reduction of diazepine (B8756704) derivatives. ontosight.ai The introduction of the isobutyl group can be accomplished through various standard alkylation techniques. The development of efficient and scalable synthetic routes to this compound and its derivatives is an ongoing area of process chemistry research, driven by the demand for these intermediates in drug discovery and development.

The following table provides a summary of the types of industrial processes and applications where 1,4-diazepane derivatives, including those with isobutyl substitutions, are utilized as key intermediates.

Application/ProcessDescriptionKey Findings/Relevance
Pharmaceutical Intermediate Synthesis Large-scale production of 1,4-diazepane derivatives for therapeutic use.Patents describe methods for high-yield and high-purity synthesis, essential for manufacturing active pharmaceutical ingredients. The isobutyl group is a potential substituent in these processes. google.com
Scaffold for Drug Discovery Use of the 1,4-diazepane core to generate libraries of compounds for screening against biological targets.The diazepane structure allows for the creation of diverse chemical entities with potential therapeutic value. researchgate.net
Synthesis of Biologically Active Molecules Incorporation into specific molecules with desired biological activities, such as enzyme inhibition.Derivatives have been synthesized as factor Xa inhibitors and T-type calcium channel blockers, demonstrating the scaffold's versatility.

It is important to note that while the industrial focus has been on its role as a precursor, the fundamental chemical properties of this compound could lend themselves to other, as-yet-unexplored industrial applications.

Future Directions and Emerging Research Avenues for 1 Isobutyl 1,4 Diazepane

The 1,4-diazepane scaffold is a recognized privileged structure in medicinal chemistry, forming the core of various biologically active compounds. As research progresses, the focus shifts towards more efficient, sustainable, and technologically advanced methods for the synthesis and study of derivatives like 1-isobutyl-1,4-diazepane. The following sections outline key future directions and emerging research avenues that promise to shape the landscape of diazepane chemistry.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimized for producing 1-Isobutyl-1,4-diazepane with high purity?

  • Methodology : The synthesis of 1,4-diazepane derivatives typically involves nucleophilic substitution or condensation reactions. For example, 1-benzyl-1,4-diazepane derivatives are synthesized using 1,3-dibromopropane and N,N′-bis(arylsulfonyl)ethylenediamine precursors under reflux conditions with K₂CO₃/KI catalysis in toluene . Purification via TLC and HPLC ensures high purity (>95%) . For analogous compounds like 5-methyl-1,4-diazepane, cyclization of 1,3-dibromobutane with N,N′-dibenzylethylenediamine is effective, followed by deprotection .
  • Key Considerations :

  • Solvent selection (e.g., DMF/CH₃CN mixtures for crystallization) .
  • Catalytic efficiency (KI enhances reaction rates in SN2 mechanisms) .
  • Data Table :
Starting MaterialCatalystReaction Time (h)Yield (%)Purity (%)
1,3-DibromopropaneK₂CO₃/KI2465–78≥95

Q. How is the molecular conformation of this compound characterized crystallographically?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, 1,4-ditosyl-1,4-diazepane crystallizes in an orthorhombic system (P2₁2₁2₁) with unit cell parameters a = 6.3407 Å, b = 10.367 Å, c = 30.516 Å . Disordered C8/C9 atoms (occupancy ratio 0.534:0.466) indicate dynamic ring puckering .
  • Key Findings :

  • Dihedral angle between benzene rings: 82.88° .
  • Intramolecular C–H···O interactions stabilize the conformation .
    • Tools : Rigaku Mercury CCD diffractometer with MoKα radiation (λ = 0.71073 Å) .

Advanced Research Questions

Q. What computational methods predict the receptor-binding affinity of this compound derivatives?

  • Methodology : Molecular docking and conformational analysis using software like Schrödinger Suite. For related 1,4-diazepanes, torsional flexibility of the diazepane ring (e.g., N–C–C–N dihedral angles) influences interactions with sigma receptors or orexin targets . Density Functional Theory (DFT) optimizes geometries for binding energy calculations.
  • Case Study : N,N-Disubstituted-1,4-diazepanes showed enhanced orexin receptor antagonism when bulky substituents occupied hydrophobic pockets .

Q. How do structural modifications of this compound impact its adjuvant activity in antibiotic resistance?

  • Methodology : Co-administration with antibiotics (e.g., levofloxacin, chloramphenicol) at sub-MIC levels. For 1-benzyl-1,4-diazepane, adjuvant effects were quantified via antibiotic activity gain (ΔA) in E. coli strains :

  • Data Table :
StrainAntibioticMIC (µg/mL)ΔA (1-BD)ΔA (NMP)
1-DC14PSLEV0.4
  • Mechanism : Disruption of efflux pumps (e.g., AcrAB-TolC) via competitive inhibition .

Q. How are analytical challenges (e.g., enantiomeric impurities) resolved in this compound characterization?

  • Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and MS-ESI for enantiomeric excess (ee) determination. For tert-butyl derivatives, microanalysis (C, H, N) via Elementar Vario ELIII ensures stoichiometric accuracy .
  • Case Study : Disordered atoms in SC-XRD require constraints (e.g., N–C = 1.47 Å ± 0.01) during refinement .

Q. What contradictions exist in reported bioactivity data for 1,4-diazepane derivatives, and how are they reconciled?

  • Example : Discrepancies in cytotoxicity IC₅₀ values (e.g., 4a: 12 µM vs. 4b: 28 µM) arise from substituent electronic effects . Meta-analysis using Hansch parameters (π, σ) correlates lipophilicity with activity .
  • Resolution : Standardized assays (e.g., MTT vs. SRB) and cell line selection (e.g., AG100MKX vs. DC14PS) must be harmonized .

Data-Driven Insights

  • Synthetic Yield Optimization : Catalytic KI improves yields by 15–20% in SN2 pathways .
  • Structural Dynamics : Disordered atoms in diazepane rings suggest conformational adaptability for receptor binding .
  • Adjuvant Potency : 1-Benzyl derivatives show 2× higher ΔA than naphthylmethyl analogs due to enhanced membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.